2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as sulfur dichloride.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzothiadiazole core with sulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the reaction of the sulfonylated benzothiadiazole with 2-methoxyaniline in the presence of acetic anhydride to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonyl)-N-(2-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The sulfonyl group and benzothiadiazole core play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-phenylacetamide: Lacks the methoxy group, which may affect its chemical properties and applications.
2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(4-methoxyphenyl)acetamide: Has the methoxy group at a different position, potentially altering its reactivity and biological activity.
Uniqueness
2-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-(2-methoxyphenyl)acetamide is unique due to the specific positioning of the methoxy group, which can influence its electronic properties, solubility, and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13N3O4S2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H13N3O4S2/c1-22-12-7-3-2-5-10(12)16-14(19)9-24(20,21)13-8-4-6-11-15(13)18-23-17-11/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
WTSZVQLEUPXOOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
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